REACTION_CXSMILES
|
[CH3:1][C:2](=O)[C:3]([CH3:6])([CH3:5])[CH3:4].Cl.[NH2:9][NH:10][C:11]([NH2:13])=[O:12].C([O-])(=O)C.[Na+]>O>[CH3:1][C:2](=[N:9][NH:10][C:11]([NH2:13])=[O:12])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
11.13 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 17 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuo at 50° C.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)(C)C)=NNC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 70.5 mmol | |
AMOUNT: MASS | 11.09 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |